4-(4-Ethylphenyl)-1,3-thiazol-2-amine chemical properties
4-(4-Ethylphenyl)-1,3-thiazol-2-amine chemical properties
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 4-(4-Ethylphenyl)-1,3-thiazol-2-amine (CAS No. 85112-35-2). Directed at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and potential applications. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for utilizing this compound in research and development endeavors.
Introduction: The Significance of the 2-Aminothiazole Core
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. When substituted with an amino group at the 2-position, it forms the 2-aminothiazole moiety, a structural motif with remarkable versatility. This scaffold is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 4-(4-Ethylphenyl)-1,3-thiazol-2-amine incorporates this key pharmacophore, functionalized with a 4-ethylphenyl group at the 4-position. This substitution pattern is of significant interest as it modulates the lipophilicity and steric profile of the molecule, which can profoundly influence its biological interactions and metabolic stability. Understanding the fundamental chemical properties of this specific analog is therefore critical for its rational application in drug design and chemical synthesis.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in both chemical reactions and biological systems. The data for 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, compiled from chemical databases, are summarized below.
| Property | Value | Source |
| CAS Number | 85112-35-2 | Echemi |
| Molecular Formula | C₁₁H₁₂N₂S | Echemi |
| Molecular Weight | 204.30 g/mol | Echemi |
| Boiling Point | 375.7 °C at 760 mmHg | Echemi |
| Density | 1.184 g/cm³ | Echemi |
| Flash Point | 181 °C | Echemi |
| Refractive Index | 1.626 | Echemi |
| XLogP3 (Computed) | 3.54 | Echemi |
| PSA (Polar Surface Area) | 67.2 Ų | Echemi |
Table 1: Core Physicochemical and Computed Properties of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine.[3]
The computed XLogP3 value of 3.54 suggests moderate lipophilicity, a key parameter influencing membrane permeability and oral bioavailability in drug candidates. The polar surface area (PSA) of 67.2 Ų is also within a favorable range for drug-likeness.
Synthesis and Purification
The primary and most reliable method for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch Thiazole Synthesis .[4] This reaction is a classic condensation method that provides a direct and efficient route to the thiazole core.
Causality of the Hantzsch Synthesis
The reaction proceeds by the condensation of an α-haloketone with a compound containing a thiocarbonyl group, typically thiourea.[4] The choice of an α-haloketone is critical as it provides the C4 and C5 atoms of the thiazole ring, while thiourea supplies the sulfur atom and the N-C-N fragment (N3, C2, and the exocyclic amino group). The 4-ethylphenyl moiety is introduced via the corresponding α-haloketone.
Experimental Protocol: Synthesis
A representative, step-by-step protocol for the synthesis is outlined below.
Step 1: Halogenation of the Ketone The requisite starting material, 2-bromo-1-(4-ethylphenyl)ethanone, is first prepared from 1-(4-ethylphenyl)ethanone.
Step 2: Cyclocondensation (Hantzsch Reaction)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(4-ethylphenyl)ethanone in ethanol.
-
Add 1.1 equivalents of thiourea to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[5]
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to deprotonate the thiazolium salt intermediate and precipitate the free amine product.[6]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.[6]
Purification Protocol
The crude product obtained from the synthesis typically requires purification to achieve high purity suitable for research applications.
-
Recrystallization: This is the most common and effective method.
-
Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A mobile phase of ethyl acetate/hexane is typically effective, with the polarity adjusted based on TLC analysis.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of protons. Spectra are typically recorded in DMSO-d₆ or CDCl₃.[8]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| Ethyl -CH₃ | ~1.25 | Triplet | J ≈ 7.6 Hz | Aliphatic methyl group coupled to an adjacent methylene group. |
| Ethyl -CH₂- | ~2.70 | Quartet | J ≈ 7.6 Hz | Methylene group adjacent to both an aromatic ring and a methyl group. |
| Thiazole H-5 | ~7.0-7.2 | Singlet | N/A | Aromatic proton on the electron-rich thiazole ring. Its chemical shift can be influenced by the solvent.[9] |
| -NH₂ | ~7.3-7.5 | Broad Singlet | N/A | Amine protons; signal is often broad due to quadrupole broadening and exchange. Integrates to 2H.[8] |
| Phenyl H-2', H-6' | ~7.75 | Doublet | J ≈ 8.2 Hz | Aromatic protons ortho to the thiazole ring. |
| Phenyl H-3', H-5' | ~7.25 | Doublet | J ≈ 8.2 Hz | Aromatic protons meta to the thiazole ring. |
Table 2: Predicted ¹H NMR Spectral Data for 4-(4-Ethylphenyl)-1,3-thiazol-2-amine in DMSO-d₆.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum identifies the carbon skeleton of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethyl -CH₃ | ~15 | Typical aliphatic methyl carbon. |
| Ethyl -CH₂- | ~28 | Typical aliphatic methylene carbon. |
| Thiazole C-5 | ~105-110 | Electron-rich carbon on the thiazole ring, adjacent to the sulfur atom.[10] |
| Phenyl C-3', C-5' | ~126 | Aromatic carbons ortho to the ethyl group. |
| Phenyl C-2', C-6' | ~128 | Aromatic carbons meta to the ethyl group. |
| Phenyl C-1' | ~132 | Quaternary aromatic carbon attached to the thiazole ring. |
| Phenyl C-4' | ~145 | Quaternary aromatic carbon attached to the ethyl group. |
| Thiazole C-4 | ~150-155 | Carbon of the thiazole ring bearing the phenyl substituent.[10] |
| Thiazole C-2 | ~168-170 | Carbon of the thiazole ring attached to two nitrogen atoms (C=N), highly deshielded.[10] |
Table 3: Predicted ¹³C NMR Spectral Data for 4-(4-Ethylphenyl)-1,3-thiazol-2-amine in DMSO-d₆.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine) | 3400 - 3200 | Medium, Doublet | Primary amines (-NH₂) show two bands (asymmetric and symmetric stretching).[11] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of C-H bonds on the phenyl and thiazole rings. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Strong | Stretching vibrations of C-H bonds in the ethyl group.[12] |
| C=N Stretch (Thiazole) | 1620 - 1580 | Strong | Imine bond stretching within the thiazole ring.[12] |
| C=C Stretch (Aromatic) | 1550 - 1450 | Medium-Strong | Aromatic ring skeletal vibrations.[12] |
Table 4: Predicted Key IR Absorption Bands for 4-(4-Ethylphenyl)-1,3-thiazol-2-amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the molecular ion.[13]
| m/z (mass-to-charge) | Proposed Fragment | Rationale |
| 205.08 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₃N₂S⁺). This would be the base peak in ESI-MS. |
| 190.06 | [M+H - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 177.07 | [M+H - C₂H₄]⁺ | Loss of ethene via McLafferty-type rearrangement or cleavage. |
| 118.04 | [C₈H₈S]⁺ | Fragment corresponding to the ethyl-phenyl-thiirene cation after ring fragmentation. |
Table 5: Predicted Mass Spectrometry Fragmentation for 4-(4-Ethylphenyl)-1,3-thiazol-2-amine under ESI conditions.
The fragmentation of the thiazole ring itself is less common under soft ionization but can occur in Electron Impact (EI) ionization, often initiated by the cleavage of bonds adjacent to the sulfur atom.[14][15]
Chemical Reactivity: The Nucleophilic Nature
The 2-aminothiazole core possesses two primary nucleophilic centers: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo). The site of reaction is highly dependent on the nature of the electrophile and the reaction conditions.
-
Acylation and Sulfonylation: Reactions with hard electrophiles like acyl chlorides or sulfonyl chlorides typically occur at the more nucleophilic exocyclic amino group. This is the kinetically favored pathway.
-
Alkylation: Reactions with soft electrophiles such as alkyl halides can be more complex. In neutral or acidic conditions, the endocyclic nitrogen is often protonated, directing alkylation to the exocyclic nitrogen. However, under basic conditions where the exocyclic amine can be deprotonated, it becomes a potent nucleophile, leading to N-exo alkylation. Tautomerism between the amino and imino forms also plays a critical role in determining the reaction outcome.[16]
Note: The DOT script above is a conceptual representation. A chemical drawing program would be needed to generate the actual molecular structure image.
Applications in Drug Discovery
While specific biological data for 4-(4-Ethylphenyl)-1,3-thiazol-2-amine is not extensively published, the broader class of 4-aryl-2-aminothiazoles has demonstrated significant potential in various therapeutic areas. This structural class serves as a valuable starting point for lead optimization.
-
Anticancer Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated as potent anticancer agents, targeting various mechanisms including kinase inhibition and tubulin polymerization.[2]
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial agents. Derivatives have shown significant activity against various bacterial and fungal strains.[7]
Safety and Handling
As a standard laboratory chemical, 4-(4-Ethylphenyl)-1,3-thiazol-2-amine should be handled with appropriate care.
-
Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(4-Ethylphenyl)-1,3-thiazol-2-amine is a synthetically accessible compound built upon the medicinally significant 2-aminothiazole scaffold. Its physicochemical properties render it a suitable candidate for further derivatization and biological screening. This guide has provided a comprehensive overview of its synthesis, a predictive framework for its spectroscopic characterization, and an analysis of its chemical reactivity. These foundational data and protocols serve as a reliable resource for researchers aiming to explore the potential of this and related compounds in the field of drug discovery and development.
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